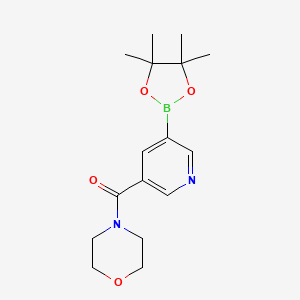

Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanone

Description

Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone is a boronic ester-containing compound featuring a pyridine core substituted with a dioxaborolane moiety and a morpholino group via a methanone linkage. Its molecular formula is C16H23BN2O4, with a molecular weight of 318.18 g/mol (CAS: 1201644-47-4) . The morpholino group enhances solubility and modulates biological interactions, while the dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a key tool in organic synthesis .

Properties

IUPAC Name |

morpholin-4-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BN2O4/c1-15(2)16(3,4)23-17(22-15)13-9-12(10-18-11-13)14(20)19-5-7-21-8-6-19/h9-11H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEAOXNVWSKRLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585972 | |

| Record name | (Morpholin-4-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073371-92-2 | |

| Record name | (Morpholin-4-yl)[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process starting from pyridine derivatives. One common method involves the reaction of 3-pyridinecarboxaldehyde with morpholine in the presence of a boronic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the boronic ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity, often involving continuous flow chemistry to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The boronic acid moiety can be oxidized to form boronic acids or borates.

Reduction: : Reduction reactions can be performed to modify the pyridine ring.

Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Boronic acids or borates.

Reduction: : Reduced pyridine derivatives.

Substitution: : Substituted boronic acids or esters.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

Medicine: : Investigated for its potential use in drug development, particularly in the design of boronic acid-based drugs.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In drug development, for example, the boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes or proteins, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Observations

Substitution Position: The pyridine-3-yl substitution in the target compound distinguishes it from derivatives like (2,5-Dibromopyridin-3-yl)(morpholino)methanone (pyridine-3-yl with bromine) and Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone (pyridine-2-yl substitution; CAS: 568577-88-8) . Positional isomers exhibit divergent reactivity and binding properties.

Functional Groups: The morpholino group universally improves solubility and bioavailability across analogs . Dioxaborolane enables cross-coupling reactions, but methoxy (in phenyl analogs) or bromine substituents modify electronic properties and biological targeting .

Biological Activity: Brominated derivatives (e.g., (2,5-Dibromopyridin-3-yl)(morpholino)methanone) show potent antimicrobial activity (MIC <0.25 μM) due to halogen-mediated interactions with bacterial enzymes .

Industrial Relevance :

- The target compound’s discontinuation by suppliers (e.g., CymitQuimica) contrasts with its phenyl-substituted analogs, which remain in production for Suzuki reactions .

Biological Activity

Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-3-YL)methanone is a synthetic compound characterized by its unique molecular structure that incorporates a morpholine ring and a boron-containing dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of targeting specific enzymes and pathways in various diseases.

- CAS Number : 1201644-47-4

- Molecular Formula : C16H23BN2O4

- Molecular Weight : 318.18 g/mol

- Structure : The compound features a morpholine ring attached to a pyridine derivative with a dioxaborolane substituent.

Antiparasitic Activity

Research indicates that compounds similar to this compound may exhibit antiparasitic properties. For instance, studies on related pyridine derivatives show promising activity against Plasmodium species responsible for malaria. These compounds often target the PfATP4 protein, which plays a crucial role in the parasite's sodium ion transport mechanism.

Enzyme Inhibition

The incorporation of boron-containing moieties like dioxaborolane has been linked to enzyme inhibition mechanisms. Such compounds can act as reversible inhibitors for various enzymes involved in metabolic pathways. For example, studies have shown that the introduction of polar functional groups enhances solubility and metabolic stability while maintaining enzyme inhibition efficacy.

Cytotoxicity and Safety Profile

The safety profile of Morpholino compounds is critical for their development as therapeutic agents. Preliminary studies suggest that while these compounds can exhibit cytotoxic effects on certain cancer cell lines, they also demonstrate selective toxicity that spares normal cells. The hazard statements associated with this compound indicate potential irritations and toxicity at high concentrations; thus, careful handling is advised.

Case Study 1: Antimalarial Efficacy

In a murine model of malaria using P. berghei, a related compound demonstrated significant reduction in parasitemia levels (30% reduction at 40 mg/kg). This suggests that Morpholino derivatives could be optimized for enhanced antimalarial activity through structural modifications that improve pharmacokinetic properties.

Case Study 2: Enzyme Targeting

In vitro studies have shown that certain pyridyl derivatives exhibit potent inhibition of key metabolic enzymes involved in cancer pathways. For instance, compounds structurally similar to this compound have been evaluated for their ability to inhibit N-methyltransferases involved in oncogenesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.